molecular formula C11H8ClNO2 B1592821 4-Chloro-2-methylquinoline-7-carboxylic acid CAS No. 1150618-20-4

4-Chloro-2-methylquinoline-7-carboxylic acid

Cat. No. B1592821
M. Wt: 221.64 g/mol
InChI Key: OYEQPWTUUHEXCQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline-7-carboxylic acid is a chemical compound with the CAS Number: 1150618-20-4 . It has a molecular weight of 221.64 . The IUPAC name for this compound is 4-chloro-2-methyl-7-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline compounds has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylquinoline-7-carboxylic acid is 1S/C11H8ClNO2/c1-6-4-9 (12)8-3-2-7 (11 (14)15)5-10 (8)13-6/h2-5H,1H3, (H,14,15) .


Chemical Reactions Analysis

Quinoline compounds have been reported to undergo a variety of chemical reactions. For example, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .


Physical And Chemical Properties Analysis

The storage temperature for 4-Chloro-2-methylquinoline-7-carboxylic acid is between 28 C .

Scientific Research Applications

4-Chloro-2-methylquinoline-7-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It’s a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in industrial and synthetic organic chemistry .

Quinoline and its derivatives play a major role in the field of medicinal chemistry . They are used as scaffolds for drug discovery and have been reported to have various biological and pharmaceutical activities . For example, they can be functionalized for biological and pharmaceutical activities .

The synthesis of quinoline derivatives involves various protocols, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods are used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

  • Medicinal Chemistry

    • Quinoline derivatives are used as scaffolds for drug discovery and have been reported to have various biological and pharmaceutical activities .
    • They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
    • Some quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Synthetic Organic Chemistry

    • Quinoline is an essential segment of both natural and synthetic compounds .
    • The synthesis of quinoline derivatives involves various protocols, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
    • Other methods include transition metal-catalysed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
  • Pharmaceutical Chemistry

    • Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • They have been used in the development of antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory drugs .
  • Catalysts

    • Quinoline derivatives are used as catalysts . The specific use of “4-Chloro-2-methylquinoline-7-carboxylic acid” as a catalyst is not specified in the sources I found.
  • Dyes

    • Quinoline derivatives are used in the production of dyes . The specific use of “4-Chloro-2-methylquinoline-7-carboxylic acid” in dye production is not specified in the sources I found.
  • Materials

    • Quinoline derivatives are used in the production of materials . The specific use of “4-Chloro-2-methylquinoline-7-carboxylic acid” in material production is not specified in the sources I found.
  • Refineries

    • Quinoline derivatives are used in refineries . The specific use of “4-Chloro-2-methylquinoline-7-carboxylic acid” in refineries is not specified in the sources I found.
  • Electronics

    • Quinoline derivatives are used in the electronics industry . The specific use of “4-Chloro-2-methylquinoline-7-carboxylic acid” in this field is not readily available.

properties

IUPAC Name

4-chloro-2-methylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQPWTUUHEXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622072
Record name 4-Chloro-2-methylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylquinoline-7-carboxylic acid

CAS RN

1150618-20-4
Record name 4-Chloro-2-methyl-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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